molecular formula C10H9NS B1627540 2-(m-Tolyl)thiazole CAS No. 42156-13-8

2-(m-Tolyl)thiazole

Cat. No.: B1627540
CAS No.: 42156-13-8
M. Wt: 175.25 g/mol
InChI Key: ZYAYLXRHPOSSRA-UHFFFAOYSA-N
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Description

2-(m-Tolyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a methylphenyl group at the second position Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds The thiazole ring itself is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Tolyl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of α-haloketones with thioamides under basic conditions. For this compound, the starting materials are m-tolyl ketone and thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of supported catalysts, such as silica-supported tungstosilisic acid, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(m-Tolyl)thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the carbon atoms, particularly at the C-5 position.

    Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include halogenated thiazoles, substituted thiazoles, and various oxidized or reduced derivatives.

Scientific Research Applications

2-(m-Tolyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)thiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

    2-(p-Tolyl)thiazole: Similar structure but with the methylphenyl group at the para position.

    2-(o-Tolyl)thiazole: Similar structure but with the methylphenyl group at the ortho position.

    2-Phenylthiazole: Lacks the methyl group on the phenyl ring.

Uniqueness: 2-(m-Tolyl)thiazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can lead to different steric and electronic effects compared to the ortho and para positions, making this compound a distinct compound with unique properties.

Properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAYLXRHPOSSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598911
Record name 2-(3-Methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42156-13-8
Record name 2-(3-Methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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